Murrangatin

Übersicht

Beschreibung

Murrangatin is a natural product isolated from the Australian shrub Elaeocarpus sphaericus. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit tumor growth and angiogenesis. This compound is a coumarin derivative, a class of compounds known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Murrangatin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activities.

Biology: It is studied for its effects on cellular processes, such as cell proliferation and apoptosis.

Medicine: this compound has shown promise as an anti-cancer agent, particularly in inhibiting tumor growth and angiogenesis. It is also being investigated for its potential use in treating other diseases, such as prostate cancer.

Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery.

Wirkmechanismus

Target of Action

Murrangatin, also known as Minumicrolin, is a natural product that has been found to have potent anti-tumor properties . The primary targets of this compound are the AKT signaling pathways . These pathways play a crucial role in various cellular processes such as cell proliferation, cell survival, angiogenesis, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the activation of AKT . AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes. By inhibiting the activation of AKT, this compound can suppress angiogenesis induced by tumor cell-derived media .

Biochemical Pathways

The AKT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with diseases such as cancer. By inhibiting AKT activation, this compound can disrupt this pathway, leading to the suppression of angiogenesis and the inhibition of tumor growth .

Result of Action

The inhibition of AKT activation by this compound leads to a strong suppression of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels . This results in the inhibition of tumor cell-induced angiogenic phenotypes, including cell proliferation, cell invasion, cell migration, and tube formation .

Biochemische Analyse

Biochemical Properties

Murrangatin has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the activation of AKT, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . It has been shown to inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, this compound greatly attenuates conditioned medium-induced AKT phosphorylation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a crucial aspect of its function

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Murrangatin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a coumarin precursor, which undergoes cyclization to form the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the leaves and stems of Elaeocarpus sphaericus. The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the pure compound. Advances in synthetic biology and metabolic engineering may also offer alternative methods for large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Murrangatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized coumarin derivatives, while reduction can produce reduced coumarin compounds.

Vergleich Mit ähnlichen Verbindungen

Murrangatin is unique among coumarin derivatives due to its potent anti-angiogenic and anti-tumor properties. Similar compounds include:

Murralonginol: Another coumarin derivative with anti-cancer properties.

Murralongin: Known for its anti-inflammatory and anti-cancer activities.

Micromelin: Exhibits various biological activities, including anti-cancer effects.

Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

Compared to these compounds, this compound stands out for its specific inhibition of the AKT signaling pathway and its potential as a lead compound for developing new anti-cancer drugs.

Biologische Aktivität

Murrangatin is a natural compound derived from the plant Murraya paniculata, belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Key Biological Activities

This compound exhibits several notable biological activities, including:

- Chondroprotective Effects : this compound has been shown to downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in cartilage degradation. This suggests potential applications in treating osteoarthritis and other degenerative joint diseases .

-

Anti-Cancer Properties :

- Inhibition of Tumor Cell Growth : this compound significantly inhibits the proliferation of various cancer cell lines, including lung cancer cells (A549) and cholangiocarcinoma cells (KKU-100) .

- Anti-Angiogenic Activity : Research indicates that this compound suppresses angiogenesis induced by tumor cells, as demonstrated in studies involving transgenic zebrafish embryos and human umbilical vein endothelial cells (HUVECs). It inhibits the growth of subintestinal vessels and reduces tumor-conditioned media-induced angiogenic phenotypes such as cell proliferation, migration, and tube formation .

- Antiviral Activity : this compound has shown the ability to inhibit Epstein-Barr virus early antigen activation, suggesting its potential as an anti-tumor-promoting agent .

- Antibacterial Activity : The compound exhibits antibacterial effects against Porphyromonas gingivalis, a bacterium associated with periodontal disease .

- Enzyme Inhibition : this compound acts as an inhibitor of soluble epoxide hydrolase with an IC50 value of 13.9 ± 6.5 µM, indicating its potential role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, this compound helps protect cartilage from degradation.

- AKT Signaling Pathway : this compound's anti-angiogenic effects are mediated through modulation of the AKT signaling pathway, which is critical for cell survival and proliferation in cancer biology. Studies have shown that this compound significantly reduces AKT phosphorylation in HUVECs treated with tumor-conditioned media .

- Cell Viability Preservation : In anti-tumor studies, this compound preserves the viability of Raji cells while inhibiting EBV activation, indicating its dual role in both antiviral and anti-cancer strategies .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on lung cancer demonstrated that this compound effectively inhibited tumor-induced angiogenesis in both zebrafish models and human endothelial cells, reinforcing its potential as a candidate for lung cancer treatment .

- Another investigation into its chondroprotective properties revealed significant reductions in inflammatory markers associated with joint degeneration, suggesting therapeutic applications in osteoarthritis management .

Eigenschaften

IUPAC Name |

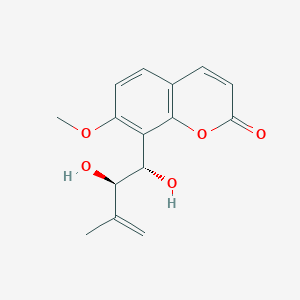

8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEANOQWICTXTP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958323 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37126-91-3 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.